5-methyl-5,8-diazaspiro[3.5]nonane
Description
Significance of Spiro-Fused Ring Systems in Molecular Design
The inherent three-dimensionality of spiro-fused ring systems is a key driver of their importance in molecular design. tandfonline.com This rigid, non-planar structure allows for the precise spatial arrangement of functional groups, which can lead to enhanced interactions with biological targets such as enzymes and receptors. tandfonline.comnih.gov By restricting the conformational flexibility of a molecule, spirocycles can help to lock it into a bioactive conformation, potentially increasing its potency and selectivity. ontosight.ai
Furthermore, the introduction of a spirocyclic scaffold can significantly influence a molecule's physicochemical properties. These properties include improved metabolic stability, aqueous solubility, and lipophilicity, all of which are critical parameters in the development of new therapeutic agents. ontosight.aiontosight.aiepa.gov The sp³-rich nature of many spirocycles contributes to their increased solubility compared to aromatic systems. tandfonline.com The synthesis of these complex structures, however, presents a considerable challenge to organic chemists due to the presence of a quaternary spiro atom, which can be a source of chirality. wikipedia.orgnih.gov
Overview of Azaspiro[X.Y]alkane Scaffolds and their Research Relevance
Within the broader class of spirocycles, azaspiro[X.Y]alkanes, which incorporate one or more nitrogen atoms into the spirocyclic framework, are of particular interest to medicinal chemists. chemrxiv.orgchemrxiv.orgnih.gov The presence of nitrogen atoms in these scaffolds can introduce basic centers, hydrogen bonding capabilities, and points for further chemical modification, making them valuable building blocks in drug design. nih.gov
The research relevance of azaspiro[X.Y]alkane scaffolds is underscored by their presence in a variety of biologically active compounds and approved drugs. nih.govsioc-journal.cn For instance, certain azaspiro compounds have shown promise as antimicrobial, anti-anxiety, and antiplasmodial agents. nih.gov The rigid framework of these scaffolds is instrumental in orienting pharmacophoric elements in a precise three-dimensional manner, which can lead to improved biological activity. nih.govnih.gov The development of novel synthetic methods to access these complex scaffolds, such as rhodium-catalyzed cycloisomerization/Diels-Alder cascades and enzymatic processes, continues to be an active area of research. nih.govchemrxiv.org
Contextualization of the 5,8-Diazaspiro[3.5]nonane Core in Academic Investigations
The 5,8-diazaspiro[3.5]nonane core represents a specific and important subclass of azaspiroalkanes. This scaffold, consisting of a four-membered azetidine (B1206935) ring and a six-membered piperazine (B1678402) ring fused at a common carbon atom, provides a unique and rigid three-dimensional structure. Its derivatives are being explored for their potential in medicinal chemistry. For example, tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is utilized in the design of compounds targeting neurological disorders due to its ability to interact with central nervous system receptors. myskinrecipes.com Furthermore, various diazaspiro[3.5]nonane derivatives have been investigated as linkers in the development of potent enzyme inhibitors. acs.org
The methylation of the 5,8-diazaspiro[3.5]nonane core, leading to compounds such as 5-methyl-5,8-diazaspiro[3.5]nonane, is a strategic modification aimed at fine-tuning the properties of the parent scaffold. The introduction of a methyl group can have several important consequences:
Modulation of Basicity: The methyl group, being an electron-donating group, can increase the basicity of the nitrogen atom to which it is attached. This can influence the compound's pharmacokinetic profile, including its absorption and distribution.
Steric Effects: The presence of the methyl group can introduce steric hindrance, which may affect the binding affinity and selectivity of the molecule for its biological target.
Metabolic Stability: Methylation can block potential sites of metabolism, leading to increased metabolic stability and a longer duration of action in a biological system.
Intellectual Property: The creation of novel methylated derivatives provides an avenue for securing new intellectual property in the competitive landscape of drug discovery.
The systematic investigation of methylated diazaspiro[3.5]nonane systems allows researchers to probe the structure-activity relationships of this scaffold in a detailed manner, ultimately guiding the design of more effective and specific therapeutic agents.
Data Tables
Table 1: Chemical Information for this compound
| Property | Value | Source |
| Molecular Formula | C8H16N2 | uni.lu |
| Molecular Weight | 140.23 g/mol | bldpharm.com |
| IUPAC Name | This compound | uni.lu |
| SMILES | CN1CCNCC12CCC2 | uni.lu |
| InChI | InChI=1S/C8H16N2/c1-10-6-5-9-7-8(10)3-2-4-8/h9H,2-7H2,1H3 | uni.lu |
| InChIKey | USODSUHAPJYOJV-UHFFFAOYSA-N | uni.lu |
| CAS Number | 1780716-27-9 | bldpharm.com |
Table 2: Related Diazaspiro[3.5]nonane Derivatives in Research
| Compound Name | CAS Number | Key Research Application/Mention | Source |
| 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride | 2227206-56-4 | Commercially available building block for synthesis. | sigmaaldrich.com |
| 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane | 1369143-13-4 | Commercially available for research use. | abovchem.com |
| tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate | Not specified | Used in the synthesis of compounds for neurological disorders. | myskinrecipes.com |
| 2,6-diazaspiro[3.5]nonane | Not specified | Component of potent ENPP1 inhibitors. | acs.org |
| 2,7-diazaspiro[3.5]nonane | Not specified | Component of ENPP1 inhibitors with moderate to good potency. | acs.org |
| 5-methyl-5,8-diazaspiro[3.5]nonan-6-one | Not specified | A derivative with a carbonyl group. | uni.lu |
| tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate | Not specified | Subject of a multi-step synthesis patent. | google.com |
| 2,5-dioxa-8-azaspiro[3.5]nonane | 1184185-17-8 | Subject of a patented synthesis method for use in medicinal chemistry. | google.com |
| 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane | 1367777-12-5 | Building block in chemical synthesis. | achemblock.com |
Structure
3D Structure
Properties
CAS No. |
1550730-34-1 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
5-methyl-5,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C8H16N2/c1-10-6-5-9-7-8(10)3-2-4-8/h9H,2-7H2,1H3 |
InChI Key |
USODSUHAPJYOJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC12CCC2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methyl 5,8 Diazaspiro 3.5 Nonane and Analogs
Retrosynthetic Strategies and Key Disconnections for Spiro[3.5]nonane Construction
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify potential starting materials and synthetic pathways. For a diazaspiro[3.5]nonane system, the key feature is the spirocyclic quaternary carbon, which joins the azetidine (B1206935) and piperidine (B6355638) rings.
A primary retrosynthetic disconnection involves breaking the C-N bonds of the two heterocyclic rings. This typically leads back to a central ketone or a related precursor and a diamine fragment. An alternative strategy involves disconnecting one ring while leaving the other intact, simplifying the synthesis to a cyclization event on a pre-existing heterocyclic core. For instance, an intramolecular cyclization approach is a common strategy, where a piperidine ring bearing a suitable side chain is cyclized to form the azetidine ring, or vice versa. whiterose.ac.ukyoutube.com A plausible retrosynthetic approach for a generic 5,8-diazaspiro[3.5]nonane is illustrated below:
Retrosynthetic Approach:
Disconnection 1 (Intramolecular Cyclization): Cleavage of one of the C-N bonds in the azetidine ring points to a piperidine precursor with an aminoethyl side chain equipped with a leaving group.
Disconnection 2 (Spiro-annulation): A more fundamental disconnection at the spirocyclic center might involve breaking two carbon-carbon bonds, leading back to a geminal di-electrophile and a diamine, though this is often more complex to achieve in practice. A pinacol-type rearrangement is a powerful strategy for constructing quaternary spiro centers next to a carbonyl group. youtube.com
Foundational Approaches to Spiro Annulation
Spiro annulation, the formation of a spirocyclic system, relies on a variety of foundational chemical reactions. These methods are designed to construct the intricate three-dimensional architecture of spirocycles efficiently.
The construction of the 5,8-diazaspiro[3.5]nonane framework fundamentally relies on the formation of its constituent azetidine and piperidine rings. Intramolecular cyclization is a cornerstone of this process. mdpi.com
Azetidine Formation: The synthesis of the 4-membered azetidine ring is challenging due to ring strain. Methods often involve the intramolecular cyclization of γ-amino halides or tosylates. acs.org For example, the photochemically driven Norrish-Yang or "aza-Yang" cyclization can produce azetidinols from phenacyl amines, which are precursors to azetidines. nih.gov Another strategy involves the intramolecular C-C bond formation from isatin-derived diazo compounds, catalyzed by a chiral phase-transfer catalyst to yield spirocyclic azetidine oxindoles. acs.org
Piperidine Formation: The 6-membered piperidine ring is more readily formed. Common strategies include reductive amination of δ-ketoamines, aza-Michael additions, and palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination) or α-arylation. whiterose.ac.ukmdpi.com For instance, treating a suitable ketolactam with samarium(II) iodide can induce a sequential conjugate-reduction-aldol cyclization to give a spirocyclic lactam, which can then be reduced to the corresponding spiropiperidine. whiterose.ac.uk
A general method for synthesizing spirocyclic piperidine-azetidines involves the use of orthogonal protecting groups, which allows for selective functionalization at each nitrogen atom. researchgate.net
Ring expansion and contraction reactions offer elegant pathways to spirocyclic systems by leveraging the release of ring strain or through rearrangement mechanisms. wikipedia.org
Ring Expansion: These methods often start with a smaller, strained spirocyclic precursor. For example, the Lewis acid-mediated ring expansion of spiro-cyclopropanes can lead to the formation of larger rings like cyclobutanes or cyclopentanes. acs.orgnih.gov This strategy is driven by the release of strain energy. nih.gov The Demyanov ring expansion, involving the diazotization of aminocyclobutanes, can also be employed to generate a five-membered ring. wikipedia.org
Ring Contraction: Conversely, larger rings can be contracted to form smaller, more strained systems. rsc.org The Favorskii rearrangement, for instance, transforms α-halo ketones into carboxylic acid derivatives with a contracted carbon skeleton, a principle that can be adapted for spirocycle synthesis. Cationic rearrangements, such as a pinacol-type reaction, can also induce ring contraction. wikipedia.org
| Strategy | Precursor Type | Product Type | Driving Force / Key Feature |
| Ring Expansion | Spiro-cyclopropane | Spiro-cyclopentane | Release of ring strain acs.orgnih.gov |
| Ring Expansion | Bicyclic system with cyclopropane | Expanded monocyclic ring | Opening of a bicyclic intermediate wikipedia.org |
| Ring Contraction | α-Halo ketone in a cyclic system | Contracted spiro-acid/ester | Favorskii rearrangement |
| Ring Contraction | Cyclic diol | Contracted spiro-ketone | Pinacol rearrangement youtube.comwikipedia.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building complex molecules like N-heterospirocycles. nih.gov These reactions are prized for their atom economy, reduction of waste, and operational simplicity. nih.govyoutube.com
One notable approach is the visible-light-driven photocatalytic assembly of N-heterospirocycles. This method can facilitate the construction of spirocyclic pyrrolidines from N-allylamines, dihalo-hydantoins, and an olefin, demonstrating the power of MCRs in generating complex scaffolds. acs.org The Ugi four-component reaction (U-4CR) is another powerful MCR that combines a carbonyl compound, an amine, an isocyanide, and a carboxylic acid to create diverse peptide-like structures, and its principles can be adapted for the synthesis of complex heterocycles. youtube.com While specific MCRs for 5-methyl-5,8-diazaspiro[3.5]nonane are not prominently documented, the modular nature of MCRs makes them a highly attractive strategy for the future development of novel synthetic routes. rsc.org
Stereoselective Synthesis of Chiral this compound Derivatives
Creating specific stereoisomers of chiral molecules is crucial, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. numberanalytics.com The stereoselective synthesis of spirocycles like this compound focuses on controlling the configuration of the spirocyclic center.
A primary strategy for inducing stereoselectivity is the use of chiral auxiliaries and chiral ligands. nih.govnumberanalytics.com
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comnih.govnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are classic examples of auxiliaries used to direct alkylation reactions with high diastereoselectivity. nih.gov In the context of spirocycle synthesis, a chiral auxiliary could be attached to a precursor to guide an intramolecular cyclization or an annulation reaction, thereby setting the stereochemistry of the spiro center. rsc.org
Chiral Ligands: Asymmetric catalysis using a metal complex with a chiral ligand is a more atom-economical approach. researchgate.net The chiral ligand creates a chiral environment around the metal center, which then catalyzes the reaction to favor the formation of one enantiomer over the other. For instance, chiral phosphine (B1218219) ligands are used in rhodium- or palladium-catalyzed asymmetric cyclization reactions to generate chiral spirooxindoles with high enantiomeric excess (ee). rsc.org Similarly, chiral Ru(II) complexes have been used for enantioselective cyclopropanation reactions, which can be a key step in building a spirocyclic framework. rsc.org
Examples of Chiral Ligands in Asymmetric Spirocycle Synthesis
| Catalyst/Ligand System | Reaction Type | Product Type | Stereoselectivity |
| Rh(II) with Chiral Phosphine Ligand | C-H Arylation | Axially Chiral Spirooxindole | High Enantioselectivity rsc.org |
| Au/Chiral Phosphine | Cyclopropanation | Spirocyclopropane | High ee rsc.org |
| Ru(II) with Chiral Ligand | Cyclopropanation | Spirocyclopropane | High ee rsc.org |
| Chiral Cation Phase-Transfer Catalyst | Intramolecular C-C Cyclization | Spirocyclic Azetidine Oxindole | up to 2:98 er acs.org |
Enantiomeric Resolution Techniques for Target Compounds
When a direct asymmetric synthesis is not available, the separation of enantiomers from a racemic mixture—a process known as resolution—is required to obtain stereopure compounds. nih.govlibretexts.org Since enantiomers possess identical physical properties, this separation is achieved by converting them into diastereomers, which have distinct physical characteristics like solubility and melting point. nih.govlibretexts.orgyoutube.com
Classical Resolution via Diastereomeric Salt Formation
A widely used and scalable method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. libretexts.orgyoutube.com This technique has been successfully applied to resolve analogs of the target compound. For example, a classical resolution was employed in the synthesis of a single enantiomer of a 1-methyl-substituted spirocyclic piperidine-pyrrolidine (a 2,8-diazaspiro[4.5]decane derivative). acs.org
The general process involves the following steps:
Salt Formation: The racemic amine is treated with an enantiomerically pure chiral acid, such as a derivative of tartaric acid. This reaction produces a mixture of two diastereomeric salts. youtube.comacs.org
Separation: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent system. This allows for its separation by simple filtration. youtube.com Multiple recrystallizations may be necessary to achieve high diastereomeric purity. youtube.com
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free amine, now as a single, pure enantiomer. libretexts.org
This method's efficiency is highly dependent on the choice of resolving agent and crystallization solvent, often requiring empirical screening to find optimal conditions.
Chromatographic Resolution
Another powerful technique for enantiomeric separation is chiral chromatography. uni.lu In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. High-performance liquid chromatography (HPLC) with a chiral column is a common analytical and preparative technique for obtaining pure enantiomers. uni.lu While highly effective, the scalability of chromatographic resolution can be a limitation compared to classical crystallization for large-scale industrial production.
Diversification and Late-Stage Functionalization Strategies
Diazaspiro[3.5]nonane scaffolds are recognized as valuable building blocks in medicinal chemistry, often used as linkers to orient pharmacophoric groups in three-dimensional space. acs.org The ability to modify the core structure, particularly at a late stage of the synthesis, is crucial for rapidly generating analogs for structure-activity relationship (SAR) studies.
Use as a Privileged Scaffold
The utility of the diazaspiro[3.5]nonane core is exemplified by its incorporation into novel inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a target for cancer immunotherapy. acs.org In a series of potent inhibitors, various diazaspirocycles, including 2,7-diazaspiro[3.5]nonane and 2,6-diazaspiro[3.5]nonane, were used as the central scaffold. acs.org The synthesis involved a nucleophilic aromatic substitution of a pyrrolopyrimidinone core with the pre-formed, orthogonally protected diazaspirocycle, followed by further elaboration. acs.org This modular approach highlights how the diazaspiro[3.5]nonane unit can be readily integrated into complex molecules.
Late-Stage Functionalization (LSF)
LSF refers to the introduction of functional groups into a complex molecule at one of the final steps of a synthetic sequence. nih.gov This strategy avoids the need to re-synthesize analogs from early-stage precursors. For N-heterocycles like the target compound, C–H functionalization is a particularly powerful LSF tool. nih.gov
While specific LSF examples on this compound are not prominent, methods developed for related heterocycles such as piperazines and piperidines are highly relevant. nih.govnih.gov
Transition-Metal-Catalyzed C–H Functionalization: Rhodium catalysts have been used for site-selective C-H insertion reactions on N-Boc-piperidine to introduce new substituents at the C2 or C4 positions. nih.gov The regioselectivity can be controlled by the choice of catalyst and the nitrogen protecting group. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for the α-C–H functionalization of saturated N-heterocycles, although its application to piperazines has been met with challenges due to competing side reactions. nih.gov
These strategies could potentially be adapted to the 5,8-diazaspiro[3.5]nonane system, allowing for diversification at the carbon atoms of either the azetidine or piperidine ring, provided the two nitrogen atoms are differentially protected.
Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Scalability
The practicality of a synthetic route is judged by its efficiency (yield), atom economy, and scalability. For diazaspirocycles like this compound, several synthetic strategies can be envisaged, with varying degrees of effectiveness.
A key synthetic approach to methyl-substituted 2,7-diazaspiro[3.5]nonanes (isomers of the target compound) has been developed, which provides a basis for comparison. acs.org This route relies on nitrile lithiation and alkylation chemistry.
Table 1: Analysis of a Synthetic Route to Methyl-Substituted 2,7-Diazaspiro[3.5]nonane
| Step | Transformation | Reagents & Conditions | Reported Yield | Atom Economy/Scalability Considerations |
| 1 | N-Protection | Boc₂O, Et₃N, DCM | High (Typical) | High atom economy. Scalable and uses common reagents. |
| 2 | Nitrile Formation | KCN, DMSO | Good (Typical) | Use of cyanide salts requires stringent safety protocols, which can complicate large-scale operations. |
| 3 | Cyclobutane (B1203170) Formation | 1,3-Dibromopropane, LDA, THF | Moderate | Involves cryogenic conditions (-78 °C) and highly reactive organolithium reagents, which can be challenging and costly to scale. |
| 4 | Nitrile Reduction | LiAlH₄, THF | Good (Typical) | Use of LiAlH₄ produces significant H₂ gas and requires careful quenching procedures on a large scale. |
| 5 | Azetidine Formation | Mesylation followed by intramolecular cyclization | Moderate-Good | Multi-step process within the cyclization (activation, then displacement). Can be efficient but adds to the step count. |
| 6 | N-Methylation | Formaldehyde, NaBH(OAc)₃ | High | Reductive amination is a robust and scalable reaction with good atom economy. |
This route effectively constructs the desired spirocyclic core. However, its scalability is hampered by the use of cryogenic temperatures, organolithium bases, and toxic cyanide salts.
An alternative conceptual approach involves intramolecular cyclization strategies. For instance, the synthesis of related diazaspirocycles has been achieved through intramolecular Friedel-Crafts reactions catalyzed by superacids like triflic acid, which can offer high yields and short reaction times without the need for heating. nih.gov While not directly applicable to the aliphatic target compound, this highlights the power of strong acid catalysis in promoting cyclizations.
Another strategy involves the 1,4-addition of nitroalkanes to an acceptor, followed by reduction and cyclization. This method was successfully used to synthesize methyl-substituted 2,8-diazaspiro[4.5]decanes and is amenable to scaling. acs.org
In comparing these routes, methods that avoid cryogenic conditions and highly pyrophoric or toxic reagents are generally preferred for large-scale synthesis. Reductive amination and cyclizations that proceed under milder conditions offer better scalability and safety profiles. The ideal synthetic route would construct the spirocyclic core in a convergent manner with high stereocontrol, maximizing both efficiency and atom economy.
Detailed Structural Characterization and Conformational Analysis
Spectroscopic Methodologies for Elucidating Molecular Structure
Spectroscopic techniques are indispensable tools for elucidating the molecular structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, valuable information about connectivity, functional groups, and the electronic environment of atoms can be obtained. While specific experimental spectra for 5-methyl-5,8-diazaspiro[3.5]nonane are not widely available in public databases, the following sections describe the key spectroscopic methods that would be utilized for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule and for probing its conformational dynamics. For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical data.
In the ¹H NMR spectrum, the chemical shifts of the protons would indicate their local electronic environment. For instance, the protons on the carbon atoms adjacent to the nitrogen atoms would be expected to appear at a lower field (higher ppm) compared to the other methylene (B1212753) protons. The methyl group protons would likely appear as a singlet at a higher field. Furthermore, the coupling constants (J-values) between adjacent protons would provide information about the dihedral angles between them, which is crucial for determining the conformation of the six-membered ring. The analysis of through-space interactions using Nuclear Overhauser Effect (NOE) spectroscopy could further elucidate the spatial proximity of different protons, helping to establish the preferred conformation of the molecule in solution. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2/C4 (azetidine) | 2.5 - 3.0 | 50 - 55 |
| C6/C7 (piperazine) | 2.7 - 3.2 | 55 - 60 |
| C9 (piperazine) | 2.4 - 2.8 | 45 - 50 |
| N-CH₃ | 2.2 - 2.5 | 40 - 45 |
| Spiro C | Not applicable | 60 - 65 |
Note: These are estimated values and actual experimental values may vary.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₆N₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (140.23 g/mol ).
The fragmentation of this compound under electron ionization (EI) would likely involve the cleavage of bonds adjacent to the nitrogen atoms (alpha-cleavage), a common fragmentation pathway for amines. libretexts.org This could lead to the loss of a methyl radical (•CH₃) or other alkyl fragments. The presence of two nitrogen atoms also makes the molecule susceptible to characteristic fragmentation patterns for diamines.
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 141.1386 | 130.5 |
| [M+Na]⁺ | 163.1206 | 135.2 |
Source: PubChem. This data is predicted and not from experimental measurement. uni.lu
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. In the IR spectrum of this compound, the following characteristic absorption bands would be expected:
C-H stretching: Vibrations of the C-H bonds in the methylene and methyl groups would appear in the region of 2850-3000 cm⁻¹.
C-N stretching: The stretching vibrations of the C-N bonds would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
N-H bending (if secondary amine is present): If the nitrogen at position 8 is secondary (N-H), a characteristic N-H bending vibration would be seen around 1590-1650 cm⁻¹. However, for the tertiary amine structure of this compound, this peak would be absent.
X-ray Crystallography in Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of the spirocyclic system of this compound.
A single-crystal X-ray diffraction study would reveal the exact arrangement of the atoms in the crystal lattice. This would allow for the unambiguous determination of the conformation of both the azetidine (B1206935) and piperazine (B1678402) rings. For instance, it would confirm whether the six-membered piperazine ring adopts a chair, boat, or twist-boat conformation. The orientation of the methyl group (axial or equatorial) on the piperazine ring would also be definitively established. Although no specific X-ray crystallographic data for this compound has been published, studies on other spiro compounds have demonstrated the power of this technique in elucidating complex three-dimensional structures. mdpi.comresearchgate.net
Theoretical and Computational Investigations of Conformation and Dynamics
In the absence of extensive experimental data, theoretical and computational methods are invaluable for predicting the structure, stability, and dynamics of molecules like this compound.
Molecular Mechanics and Quantum Chemical Calculations
Molecular mechanics and quantum chemical calculations can be used to explore the potential energy surface of a molecule and to identify its stable conformers.
Molecular Mechanics methods, which use classical physics to model the interactions between atoms, would be employed to perform a conformational search to identify the various possible low-energy structures of this compound. This would involve exploring the different puckering modes of the rings and the orientation of the methyl group.
Quantum Chemical Calculations , such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to optimize the geometries of the conformers identified by molecular mechanics. researchgate.netnih.gov These calculations would yield the relative energies of the different conformers, allowing for the prediction of the most stable structure. Furthermore, these methods can be used to calculate theoretical NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation. Studies on related diazaspiro compounds have shown that quantum chemical calculations can provide significant insights into their electronic and structural properties. nih.gov
Impact of Substituent Variation on Ring Puckering and Orientation
The puckering of both the azetidine and piperidine (B6355638) rings in the 5,8-diazaspiro[3.5]nonane system is a critical aspect of its conformational profile. The planarity of the four-membered azetidine ring is influenced by the nature and position of its substituents. Studies on similar azetidine derivatives have shown that the ring can adopt a puckered conformation, with a defined dihedral angle. rsc.org The degree of this puckering can be influenced by electronic effects, such as hyperconjugation, and steric interactions introduced by substituents. researchgate.net For instance, the presence of a methyl group on the nitrogen at the 5-position (N5) in this compound is expected to influence the conformational equilibrium of the piperidine ring and, to a lesser extent, the puckering of the azetidine ring.
While specific experimental data on the ring puckering of a wide range of substituted 5,8-diazaspiro[3.5]nonanes is not extensively documented in publicly available literature, computational modeling and NMR spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) studies, are powerful tools to elucidate these conformational details. Such studies would provide precise information on the preferred ring conformations and the spatial orientation of substituents.
Stereochemical Assignment and Purity Assessment Techniques
The spirocyclic nature of this compound means that it can exist as stereoisomers if a chiral center is introduced. The carbon atom shared by the two rings (C4) is a spirocenter, but in the unsubstituted parent compound, it is not a stereocenter. However, substitution on other atoms can create chirality. The unambiguous assignment of stereochemistry and the accurate determination of purity are paramount for any potential application, particularly in pharmaceuticals.
A variety of analytical techniques are employed to assign the stereochemistry and assess the purity of spirocyclic diamines.
Stereochemical Assignment:
X-ray Crystallography: This is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of chiral centers. For chiral derivatives of 5,8-diazaspiro[3.5]nonane, obtaining a single crystal suitable for X-ray diffraction would provide definitive stereochemical assignment. acs.org
Chiral High-Performance Liquid Chromatography (HPLC): This technique is widely used for the separation of enantiomers. A chiral stationary phase (CSP) is employed to differentially interact with the enantiomers, leading to different retention times. For non-chromophoric amines like this compound, pre-column derivatization with a UV-active chiral or achiral reagent can be used to facilitate detection and separation. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including the use of chiral shift reagents or the formation of diastereomeric derivatives, can be used to distinguish between enantiomers. 2D NMR experiments like NOESY and ROESY can provide information about the through-space proximity of atoms, which can help in assigning relative stereochemistry.
Purity Assessment:
Quantitative NMR (qNMR): This method allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity. nih.gov It is a powerful technique as it is a primary ratio method and does not require a reference standard of the analyte itself.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are standard techniques for assessing the purity of chemical compounds. HPLC with a suitable detector (e.g., UV, ELSD, or MS) can separate the main compound from its impurities. acs.org LC-MS provides additional information about the molecular weight of the impurities, aiding in their identification.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. The experimental values are compared with the theoretical values for the pure compound. A close correlation is indicative of high purity.
Below is a table summarizing the techniques used for purity and stereochemical assessment of related spirocyclic and diamine compounds, which would be applicable to this compound.
| Technique | Purpose | Information Provided | Applicability to this compound |
| X-ray Crystallography | Stereochemical Assignment | Absolute 3D structure, bond lengths, bond angles | Definitive for crystalline derivatives. |
| Chiral HPLC | Stereochemical Assignment & Purity | Separation of enantiomers, determination of enantiomeric excess | Requires method development, potentially with derivatization. |
| NMR Spectroscopy | Structural Elucidation & Purity | Connectivity, relative stereochemistry (NOESY/ROESY), quantitative purity (qNMR) | Essential for structural confirmation and purity assessment. |
| LC-MS | Purity Assessment | Separation of components, molecular weight of impurities | Standard technique for impurity profiling. |
| Elemental Analysis | Purity Assessment | Elemental composition | Confirms the empirical formula of the bulk sample. |
Mechanistic Exploration of Molecular Interactions and Biological Target Engagement Principles
General Principles of Ligand-Target Recognition for Spirocyclic Azamines
The interaction of a ligand, such as a spirocyclic azamine, with its biological target is a highly specific process governed by the principles of molecular recognition. The distinct spirocyclic core, which features two rings sharing a single carbon atom, creates a well-defined and rigid three-dimensional shape. This structural rigidity is a key advantage in drug design, as it minimizes the entropic penalty upon binding to a receptor's active site, potentially leading to more potent interactions.
For spirocyclic azamines like the diazaspiro[3.5]nonane series, several types of non-covalent interactions are crucial for target recognition and binding:
Hydrogen Bonding: The nitrogen atoms within the azamine structure are key pharmacophoric features. Depending on the pH and their substitution pattern, these nitrogens can act as hydrogen bond donors (as protonated amines) or acceptors. These interactions are highly directional and are critical for anchoring the ligand in the correct orientation within a target's binding pocket. For instance, studies on related spiro-piperidines have shown that a charged piperidine (B6355638) nitrogen can form a strong salt bridge interaction with acidic residues like aspartic acid in a receptor's active site. nih.gov
Aromatic/π-Stacking Interactions: While the basic 5-methyl-5,8-diazaspiro[3.5]nonane scaffold lacks aromatic rings, many of its biologically active analogs incorporate aromatic substituents. These groups can engage in π-π stacking or edge-to-face interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein, further enhancing binding affinity and specificity. nih.gov
Covalent Bonding: In some cases, analogs are designed to form an irreversible covalent bond with the target protein. For example, derivatives of 2,7-diazaspiro[3.5]nonane have been developed as covalent inhibitors of the KRAS G12C mutant protein. researchgate.netnih.gov These molecules typically feature a reactive "warhead," such as an acrylamide (B121943) group, which forms a permanent bond with a specific cysteine residue in the target's binding site. researchgate.netnih.gov
The spatial arrangement of these interacting groups is defined by the spirocyclic core. A pharmacophore model, which describes the essential 3D arrangement of these features, can be developed to guide the design of new ligands with improved affinity and selectivity. ugm.ac.idnih.gov
In Vitro Approaches for Investigating Binding Affinities and Selectivity (Mechanistic Focus)
To understand how a compound like this compound or its analogs interact with biological targets, a suite of in vitro assays is employed. These experiments provide quantitative data on binding affinity, selectivity, and functional activity (inhibition or activation).
Radioligand binding assays are a cornerstone for studying ligand-receptor interactions. They are used to determine the affinity (typically expressed as the dissociation constant, Kd, or the inhibition constant, Ki) of a test compound for a specific receptor.
The methodology involves:
Preparation of Target Source: A source of the target receptor is prepared, often from homogenized tissues (e.g., rat liver or guinea pig brain homogenates) or cell lines engineered to express the receptor of interest. mdpi.com
Incubation with Radioligand: The receptor preparation is incubated with a radiolabeled ligand (a molecule known to bind to the target with high affinity, tagged with a radioactive isotope like 3H or 125I). This establishes a baseline level of binding.
Displacement by Test Compound: The assay is then repeated in the presence of varying concentrations of the unlabeled test compound (the "displacer"). The test compound competes with the radioligand for binding to the receptor.
Quantification: After incubation, the bound and free radioligand are separated (e.g., by rapid filtration), and the amount of radioactivity bound to the receptor preparation is measured.
By plotting the displacement of the radioligand against the concentration of the test compound, a competition curve is generated. From this curve, the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) can be determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand used. mdpi.com These assays are critical for determining not only the potency of a compound at its primary target but also its selectivity by testing it against a panel of different receptors. mdpi.comnih.gov
Table 1: Representative Radioligand Displacement Data for a Hypothetical Diazaspiro[3.5]nonane Analog This table illustrates the type of data generated from such assays. The values are for demonstration purposes only.
| Compound | Target Receptor | Radioligand Used | Ki (nM) | Selectivity vs. Receptor B |
|---|---|---|---|---|
| Analog X | Receptor A (Primary Target) | [3H]-Ligand-A | 15 | ~33-fold |
| Analog X | Receptor B (Off-Target) | [125I]-Ligand-B | 500 | |
| Analog Y | Receptor A (Primary Target) | [3H]-Ligand-A | 5 | >200-fold |
| Analog Y | Receptor B (Off-Target) | [125I]-Ligand-B | >1000 |
When the biological target is an enzyme, its functional activity is measured directly. These assays determine whether a compound acts as an inhibitor or an activator and quantify its potency (typically as an IC50 for inhibitors or EC50 for activators).
The general approach involves:
Combining Components: The enzyme, its specific substrate, and any necessary cofactors are combined in a buffer system that ensures optimal enzyme activity.
Introducing the Compound: The reaction is initiated in the presence of various concentrations of the test compound.
Measuring Product Formation: The rate of the enzymatic reaction is measured over time by quantifying the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorescence, or luminescence.
For example, in the development of 2,6-diazaspiro[3.5]nonane derivatives as inhibitors of the enzyme ENPP1, an in vitro enzymatic assay was used to determine IC50 values. acs.org The results from these studies are crucial for understanding the functional consequences of a ligand binding to its target.
Table 2: Enzyme Inhibition Data for a Series of 2,6-Diazaspiro[3.5]nonane Analogs Targeting ENPP1 Data adapted from published research findings for illustrative purposes. acs.org
| Compound | Core Structure | ENPP1 IC50 (nM) |
|---|---|---|
| Analog 21 | 2,6-Diazaspiro[3.4]octane | 20.89 |
| Analog 22 | 2,6-Diazaspiro[3.5]nonane | 21.89 |
| Analog with 2,7-diazaspiro[3.5]nonane core | 2,7-Diazaspiro[3.5]nonane | Moderate-Good Potency |
| Analog with 2,8-diazaspiro[4.5]decane core | 2,8-Diazaspiro[4.5]decane | Moderate-Good Potency |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve the systematic modification of a lead compound's structure to understand how different chemical groups contribute to its biological activity. Structure-Property Relationship (SPR) studies similarly explore how these modifications affect physicochemical properties like solubility, stability, and membrane permeability.
For a scaffold like this compound, a systematic SAR exploration would involve modifying several key positions:
N-Substituents: The two nitrogen atoms (at positions 5 and 8) are primary points for modification. The methyl group at N5 could be replaced with other alkyl groups (ethyl, propyl, etc.) or cyclic structures to probe steric tolerance. The hydrogen at N8 is a key handle for introducing a wide variety of substituents, often larger fragments designed to interact with specific sub-pockets of the target.
Ring Modification and Substitution: The cyclobutane (B1203170) and piperidine rings can be modified. This could involve adding substituents to the carbon atoms of the rings or changing the ring sizes themselves (e.g., creating diazaspiro[3.4]octanes or diazaspiro[4.5]decanes) to alter the geometry and vector projection of the substituents. acs.org
Bioisosteric Replacement: Parts of the scaffold can be replaced with bioisosteres—groups with similar steric and electronic properties. For example, one of the nitrogen atoms could be replaced with oxygen (an oxazaspiro nonane) or a carbon atom to assess the importance of the nitrogen's hydrogen bonding capacity.
This systematic approach allows researchers to build a comprehensive map of how structural changes influence biological activity, guiding the design of more potent and selective compounds.
Through SAR studies, clear correlations have been established for various diazaspiro[3.5]nonane analogs and related spirocyclic amines.
Sigma (σ) Receptor Ligands: In a series of 2,7-diazaspiro[3.5]nonane derivatives, modifications at the nitrogen positions were explored to optimize binding to σ1 and σ2 receptors. It was found that substituting one nitrogen with an aryl group (like phenyl) and the other with a benzyl (B1604629) or phenethyl group resulted in compounds with high affinity for the σ1 receptor (Ki values in the low nanomolar range). nih.gov This highlights the importance of specific aromatic and alkyl substituents for σ receptor recognition.
ENPP1 Inhibitors: Research on pyrrolopyrimidinone derivatives linked to a spirocyclic amine showed that the size of the spiro-ring system influenced inhibitory activity against the ENPP1 enzyme. Analogs containing 2,6-diazaspiro[3.4]octane and 2,6-diazaspiro[3.5]nonane cores both exhibited excellent potency (IC50 values around 21 nM), suggesting that this specific size range is optimal for fitting into the enzyme's active site. acs.org
GPR119 Agonists: In the development of 7-azaspiro[3.5]nonane derivatives as agonists for the G-protein coupled receptor GPR119, SAR studies focused on optimizing the N-capping group on the piperidine ring and an aryl group elsewhere on the molecule. This dual optimization led to the identification of highly potent agonists, demonstrating that distal parts of the molecule work in concert with the spiro-core to achieve the desired biological effect. nih.gov
These examples show that the diazaspiro[3.5]nonane scaffold is a versatile platform. Its biological activity is not inherent to the core itself but is profoundly influenced by the nature, size, and position of the substituents attached to it. The rigid core serves to orient these substituents in a precise three-dimensional arrangement to maximize interactions with a specific biological target.
Table 3: Summary of Structure-Activity Relationships for Diazaspiro Analog Series This table consolidates findings from different studies to illustrate general SAR principles. Compounds are analogs, not necessarily direct derivatives of this compound.
| Core Scaffold | Target | Key Structural Features for High Activity | Observed Potency | Reference |
|---|---|---|---|---|
| 2,7-Diazaspiro[3.5]nonane | KRAS G12C | Acrylamide warhead on one nitrogen; large heterocyclic group on the other. | Potent covalent inhibition | researchgate.net, nih.gov |
| 2,7-Diazaspiro[3.5]nonane | Sigma-1 (σ1) Receptor | N-phenyl and N-benzyl/phenethyl substitutions. | Ki = 2.7 nM | nih.gov |
| 2,6-Diazaspiro[3.5]nonane | ENPP1 Enzyme | Linked to a pyrrolopyrimidinone core. | IC50 = 21.89 nM | acs.org |
| 7-Azaspiro[3.5]nonane | GPR119 Receptor | Optimized piperidine N-capping group and a distal aryl group. | Potent agonism | nih.gov |
Computational Modeling and Simulation of Molecular Recognition
The exploration of how a molecule like this compound is recognized by and interacts with a biological target can be systematically undertaken using a variety of computational approaches.
Molecular Docking and Scoring in Protein Binding Pockets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful in predicting the interaction between a ligand, such as this compound, and a protein's binding site. The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. A lower binding affinity score generally indicates a more stable protein-ligand complex.
A hypothetical molecular docking study of this compound would first require the three-dimensional structures of both the compound and a target protein. The protein structure is typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy and is prepared for docking by adding hydrogen atoms and assigning partial charges. The ligand's 3D structure would be generated and optimized to its lowest energy conformation.
The docking algorithm would then systematically place the ligand in the binding site, and the scoring function would evaluate each pose based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. The results would be a series of predicted binding poses ranked by their scores.
Hypothetical Docking Interaction Data for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Protein Kinase A | -7.5 | Asp168, Lys72 |
| Carbonic Anhydrase II | -6.8 | His94, Thr199 |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results.
Molecular Dynamics Simulations for Ligand-Protein Complex Dynamics
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-protein complex. MD simulations model the atomic movements of the system over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of surrounding water molecules.
An MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated aqueous environment and calculating the forces between atoms using a force field. The simulation would then solve Newton's equations of motion for every atom, generating a trajectory of their positions and velocities over a specific time period, often nanoseconds to microseconds.
Analysis of the MD trajectory can reveal important information, such as the root-mean-square deviation (RMSD) of the ligand to assess its stability in the binding pocket, and the root-mean-square fluctuation (RMSF) of protein residues to identify flexible regions.
Illustrative Molecular Dynamics Simulation Parameters
| Parameter | Value |
|---|---|
| Force Field | CHARMM36m |
| Water Model | TIP3P |
| Simulation Time | 100 ns |
| Temperature | 300 K |
Note: This table represents typical parameters for an MD simulation and is for illustrative purposes only.
Quantum Chemical Methods for Interaction Energy Analysis
For an even more precise understanding of the forces at play, quantum chemical methods can be employed. These methods, based on the principles of quantum mechanics, can accurately calculate the interaction energies between the ligand and the protein. Techniques like Density Functional Theory (DFT) can provide detailed information about the electronic structure of the complex and the nature of the chemical bonds and non-covalent interactions.
A quantum chemical analysis of the this compound-protein complex would typically focus on the key interacting residues identified from molecular docking and MD simulations. By performing high-level calculations on a truncated system (the ligand and the immediate amino acid residues), it is possible to decompose the total interaction energy into its constituent parts, such as electrostatic, exchange-repulsion, and dispersion components. This level of detail is invaluable for understanding the fundamental drivers of molecular recognition.
Applications in Chemical Biology and As Research Probes
Utility of 5-methyl-5,8-Diazaspiro[3.5]nonane as a Scaffold for Chemical Probe Development
The spirocyclic core of this compound offers a distinct three-dimensional arrangement of atoms, which is a highly desirable feature in the design of chemical probes. This fixed spatial orientation of substituents can lead to enhanced binding affinity and selectivity for target proteins. The inherent rigidity of the spiro[3.5]nonane system reduces the entropic penalty upon binding to a biological target, a favorable characteristic for potent interactions.
The presence of two nitrogen atoms within the scaffold provides convenient points for chemical modification, allowing for the attachment of various functional groups. These can include reporter tags (such as fluorophores or biotin), reactive groups for covalent labeling, or pharmacophoric elements to modulate biological activity. This versatility makes this compound an attractive building block for creating a diverse library of chemical probes to explore a wide range of biological questions.
Derivatives of similar diazaspiro[3.5]nonane scaffolds have shown promise in targeting specific enzymes. For instance, derivatives of 2,6-diazaspiro[3.5]nonane have been identified as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in cancer immunotherapy. acs.org This highlights the potential of the diazaspiro[3.5]nonane core to serve as a foundation for developing potent and selective modulators of enzyme activity.
Table 1: Properties of Spirocyclic Scaffolds in Chemical Probe Development
| Feature | Advantage for Chemical Probes |
| Rigid 3D Structure | Pre-organizes functional groups for optimal target interaction, potentially increasing affinity and selectivity. |
| Reduced Conformational Flexibility | Lowers the entropic cost of binding, leading to more potent biological activity. |
| Tunable Physicochemical Properties | Modifications can optimize solubility, cell permeability, and metabolic stability. bldpharm.com |
| Synthetically Tractable | The diaza-core allows for straightforward chemical derivatization. |
Design and Synthesis of Labeled Analogs for Target Identification and Validation
A critical step in chemical biology is the identification and validation of the biological targets of small molecules. The this compound scaffold is amenable to the synthesis of labeled analogs to facilitate these studies. Labeling can be achieved through the incorporation of isotopes (e.g., ¹³C, ¹⁵N, ²H) for nuclear magnetic resonance (NMR) studies or the attachment of tags for visualization or affinity purification.
The synthesis of such labeled analogs would typically involve the strategic introduction of the label at a position that does not interfere with the compound's biological activity. For example, a fluorescent dye could be appended to one of the nitrogen atoms via a suitable linker, allowing for the visualization of the compound's localization within cells or tissues. Alternatively, a biotin (B1667282) tag could be incorporated to enable the pull-down and identification of binding partners using affinity chromatography coupled with mass spectrometry.
While specific synthetic routes for labeled this compound are not extensively documented in publicly available literature, general methods for the labeling of diamine-containing compounds are well-established and could be adapted for this purpose.
Contributions to Understanding Fundamental Biological Pathways and Protein-Ligand Interactions
The development of chemical probes based on the this compound scaffold has the potential to significantly contribute to our understanding of fundamental biological processes. By providing tools to selectively perturb and monitor specific proteins or pathways, these probes can help to elucidate complex cellular mechanisms.
The rigid nature of the spirocyclic core is particularly valuable for studying protein-ligand interactions. By constraining the conformation of the molecule, researchers can gain more precise insights into the specific binding modes and key interactions that drive molecular recognition. This information is invaluable for structure-based drug design and for understanding the molecular basis of biological function. The use of structurally well-defined ligands can help to dissect the contributions of individual functional groups to binding affinity and selectivity.
NMR spectroscopy is a powerful technique for studying protein-ligand interactions at an atomic level. researchgate.net Labeled analogs of this compound could be employed in NMR-based binding assays to map the binding site on a target protein and to characterize the dynamics of the interaction.
Future Research Directions and Methodological Innovations
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The synthesis of complex heterocyclic structures like diazaspirocycles is an area ripe for green innovation. Traditional multi-step syntheses can be resource-intensive, and a key future direction is the development of more sustainable methods.
Current research has shown the effectiveness of using superacids like triflic acid to promote intramolecular Friedel-Crafts reactions for creating diazaspirocycles, which offers high yields and reduces the need for heating. acs.orgresearchgate.netnih.gov Future efforts will likely focus on replacing such strong acids with more environmentally benign alternatives. This could involve exploring solid acid catalysts, biocatalysis, or flow chemistry processes that minimize solvent usage and energy consumption while improving reaction efficiency and safety.
| Aspect | Traditional Methods | Future Sustainable Goals |
| Catalysts | Strong Brønsted or Lewis acids (e.g., triflic acid) | Reusable solid acid catalysts, enzymes (biocatalysis) |
| Solvents | Often requires organic solvents | Water-based systems, solvent-free reactions, ionic liquids |
| Energy | May require heating | Room temperature reactions, microwave-assisted synthesis, mechanochemistry |
| Process | Batch processing | Continuous flow chemistry for better control and scalability |
| Atom Economy | Can be moderate | Designing reaction pathways that maximize the incorporation of starting materials into the final product |
Advanced Computational and Machine Learning Approaches for Predictive Design
Predictive Modeling Applications:
Property Prediction: Forecasting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. mdpi.com
Target Identification: Screening virtual libraries of derivatives against biological targets to predict binding affinity. mdpi.com
De Novo Design: Generating entirely new molecular structures based on the spirocyclic core with desired functionalities.
Expansion of the Chemical Space and Structural Diversity around the 5,8-Diazaspiro[3.5]nonane Core
The concept of "chemical space" refers to the entire collection of all possible molecules. nih.gov Expanding the known chemical space around the 5,8-diazaspiro[3.5]nonane core is a critical goal for discovering new functionalities. This involves the systematic synthesis and evaluation of new analogs with diverse substituents and structural modifications.
Recent studies on related spirocyclic systems demonstrate that even small structural changes can significantly impact biological activity. For instance, research on ENPP1 inhibitors showed that modifying the linker and cyclic amine components, including diazaspiro[3.5]nonane derivatives, led to compounds with potent and selective inhibitory activity. acs.orgacs.org Future work will focus on creating large, diverse libraries of 5-methyl-5,8-diazaspiro[3.5]nonane derivatives to explore structure-activity relationships (SAR) comprehensively. This exploration will be crucial for tailoring compounds for specific uses, from pharmaceuticals to materials science. nih.govmdpi.com
| Modification Site | Potential Substituents | Desired Outcome |
| N-5 Position | Varied alkyl and aryl groups | Modulate steric and electronic properties |
| N-8 Position | Functional groups for further reaction | Enable conjugation to polymers or biomolecules |
| Cyclobutane (B1203170) Ring | Fluorine, hydroxyl, or other groups | Fine-tune physicochemical properties like lipophilicity and metabolic stability |
| Piperidine (B6355638) Ring | Additional substituents | Alter conformation and target-binding interactions |
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The unique structural features of the this compound scaffold make it a valuable building block for interdisciplinary research, particularly in chemical biology and materials science. smolecule.comnih.gov
In chemical biology , diazaspirocycles can serve as rigid scaffolds for designing chemical probes to study biological processes or as core components of new therapeutic agents. smolecule.comnih.gov Their defined three-dimensional geometry can be exploited to create molecules that interact with specific protein binding sites. The presence of two nitrogen atoms allows for the introduction of functionalities for binding, fluorescence labeling, or conjugation to other molecules.
In materials science , the rigidity and stability of the spirocyclic core are attractive for creating novel polymers and advanced materials. smolecule.com Derivatives of diazaspirocycles have been investigated for applications in organic light-emitting diodes (OLEDs) and as cross-linking agents in polymers. researchgate.netuvic.ca Future research could explore the incorporation of the this compound moiety into polymer backbones to create materials with unique thermal, mechanical, or optical properties.
Q & A
Q. What computational tools are recommended for predicting the compound’s interactions with biological targets?
- Answer: Molecular docking (Schrödinger Suite, MOE) models ligand-receptor interactions, while molecular dynamics (GROMACS) simulates binding stability. Pharmacophore modeling (LigandScout) identifies critical interaction motifs. Validate predictions with mutagenesis studies (e.g., alanine scanning) .
Data Presentation
Table 1. Key Physicochemical Properties of this compound and Analogs
| Compound | Molecular Formula | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | C₈H₁₄N₂ | 1.2 | 1 | 2 |
| 2,5-Dioxa-8-azaspiro[3.5]nonane | C₆H₁₁NO₂ | -0.3 | 1 | 3 |
| 8-Azaspiro[3.5]nonane | C₇H₁₃N | 1.5 | 1 | 1 |
| Data derived from computational predictions and experimental measurements . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
